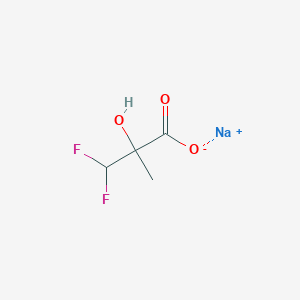

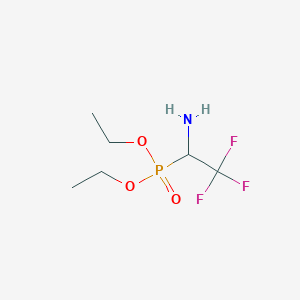

Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate" encompasses a compound that serves as a critical intermediate in various chemical syntheses. Its relevance spans from academic research to industrial applications, primarily due to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of sodium salts of hydroxypropanoate derivatives involves multiple steps, including reaction with aqueous ammonia, bromination, and controlled dehydrohalogenation. For example, the reaction of the sodium salt of 2-nitroethanol in aqueous ammonia leads to novel compounds with previously unknown molecular conformations (Fedorov et al., 1996).

Molecular Structure Analysis

Molecular structure analysis through X-ray diffraction reveals intricate details about the arrangement of atoms within these compounds. This analysis provides insights into the hydrogen bonding, coordination patterns, and overall geometric configuration, as demonstrated in compounds featuring sodium coordination and hydrogen bonding in their crystal structures (Reiss et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of "Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate" derivatives is influenced by their unique structural elements. Reactions such as epoxidation, facilitated by sodium hypochlorite, highlight the compound's versatility (Foucaud & le Rouillé, 1990). Additionally, the formation of sodium monofluorophosphates showcases the potential for generating novel materials with significant industrial implications (Prescott et al., 2001).

Physical Properties Analysis

The physical properties, such as birefringence and ultraviolet cutoff edges, are paramount for applications in optics and materials science. The synthesis of sodium hydroxyfluorooxoborates, for example, reveals materials with large birefringence and short ultraviolet cutoff edges, offering new avenues for material science research (Dang et al., 2022).

Chemical Properties Analysis

The chemical properties of sodium salts related to "Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate" reflect their reactivity and stability under various conditions. For instance, the synthesis of difluoromethyltrialkylammonium salts from chlorodifluoromethane and tertiary amines in the presence of aqueous sodium hydroxide showcases the chemical versatility and potential applications of these compounds (Nawrot & Jończyk*, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O3.Na/c1-4(9,2(5)6)3(7)8;/h2,9H,1H3,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVJBCMXKGZILH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)(C(=O)[O-])O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;3,3-difluoro-2-hydroxy-2-methylpropanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]-N,N-dipropylbenzamide](/img/structure/B2494016.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)